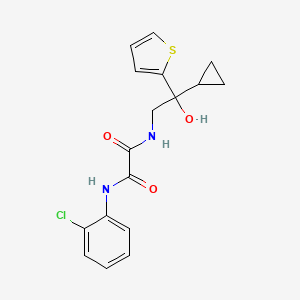

Ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the compound’s systematic name, common name,

科学的研究の応用

Synthesis Improvements and Applications

Ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate, and related compounds, play a significant role in chemical synthesis, offering improved processes and applications in various fields. For instance, the improvement in the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, achieved through a series of chemical reactions starting from ethyl acetoacetate, demonstrates the compound's utility in simplifying operation procedures and reducing production costs. The enhanced synthesis process achieves a product yield of 70.8%, showcasing the chemical's potential in efficient production and cost-effectiveness in the pharmaceutical and chemical industries (L. Jing, 2003).

Coupling Reagent for Racemization-Free Synthesis

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is highlighted for its effectiveness as a coupling reagent in racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound's utility spans solid and solution phase peptide synthesis, presenting a more environmentally friendly and cost-effective alternative to traditional coupling agents. Its easy preparation, recovery, and reuse capabilities further emphasize its role in reducing chemical waste, aligning with sustainable chemical practices (Kishore Thalluri et al., 2013).

Bioactive Compound Synthesis

The synthesis and evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduce a new class of heteroatom-activated beta-lactam antibiotics. These compounds exhibit significant antimicrobial activity, primarily against Gram-negative bacteria, underscoring their potential in developing new antibiotic therapies. The methodological approach, involving catalytic hydrogenation and various chemical treatments, illustrates the compound's versatility in synthesizing bioactive molecules (S. Woulfe & M. Miller, 1985).

特性

IUPAC Name |

ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-7(11)6(8)9-14-5(10)4-12-2/h3-4H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQYPCOAXNRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=O)COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=O)COC)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)

![Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate](/img/structure/B2842944.png)

![2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2842949.png)

![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)